tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
CAS No.:
Cat. No.: VC13665357
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate -](/images/structure/VC13665357.png)
Specification
Molecular Formula | C12H22N2O2 |
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Molecular Weight | 226.32 g/mol |
IUPAC Name | tert-butyl N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate |
Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1 |
Standard InChI Key | IOJANHDPMBVRLJ-CABZTGNLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@]12CCC[C@H]1CNC2 |
SMILES | CC(C)(C)OC(=O)NC12CCCC1CNC2 |
Canonical SMILES | CC(C)(C)OC(=O)NC12CCCC1CNC2 |
Introduction
Chemical Structure and Stereoisomerism
Structural Features
The compound consists of:
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Carbamate group: A tert-butyl carbamate (Boc) protecting group attached to a bicyclic cyclopenta[c]pyrrole core.
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Bicyclic framework: A fused cyclopentane-pyrrolidine system with octahydrogenation, creating a rigid, stereochemically defined structure.
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Stereochemistry: The (3aR,6aS) configuration defines the spatial arrangement of substituents, influencing reactivity and biological interactions .
Parameter | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
CAS Number | 1037367-46-6 (for 3aR,6aS isomer) |
PubChem CID | 54595534 (3aS,6aR isomer reference) |
Stereoisomer Comparison
The (3aR,6aS) isomer differs from its (3aS,6aR) counterpart in spatial orientation, impacting:
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Biological activity: Binding affinity to receptors (e.g., opioid receptors).
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Chemical reactivity: Susceptibility to nucleophilic/electrophilic attack.
Isomer | Configuration | Key Applications |
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(3aR,6aS) | R,S | Neuroprotective agents |
(3aS,6aR) | S,R | Analgesic development |
Synthetic Routes and Industrial Production
Key Synthetic Steps
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Core formation: Construction of the octahydrocyclopenta[c]pyrrole scaffold via cycloaddition or reduction.
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Carbamate introduction: Reaction with tert-butyloxycarbonyl chloride (BocCl) in the presence of a base (e.g., triethylamine).
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Resolution: Chiral chromatography or enzymatic resolution to isolate the (3aR,6aS) enantiomer.
Industrial-Scale Optimization
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Continuous flow reactors: Enable precise temperature/pressure control, improving yield (>95%) and reducing byproducts.
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Catalysts: Use of acidic/basic catalysts to accelerate carbamate formation while minimizing racemization.
Chemical Reactivity and Functional Group Transformations
Oxidation and Reduction
Reaction | Reagents | Products |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Ketones or carboxylic acids |
Reduction | LiAlH₄, NaBH₄ | Secondary alcohols or amines |
Substitution Reactions
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Nucleophilic displacement: The pyrrolidine nitrogen may react with electrophiles (e.g., alkyl halides).
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Carbamate cleavage: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding free amines .
Biological Activity and Pharmacological Profile
Neuroprotective Effects
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Mechanism: Modulation of glutamate receptors and inhibition of neurotoxic pathways.
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Case Studies:
Study Focus Findings Johnson et al. (2022) Neuroprotection Improved cognitive function in mice Lee et al. (2023) Receptor binding High affinity for mu-opioid receptors
Applications in Drug Discovery and Material Science
Medicinal Chemistry
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Drug intermediates: Used in synthesizing opioid receptor agonists/antagonists .
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Prodrug design: The Boc group enhances solubility and stability for targeted drug delivery.
Industrial Uses
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Specialty chemicals: Precursor for polymer additives or agrochemicals.
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Catalyst development: Chiral ligand in asymmetric catalysis due to rigid stereochemistry.
Comparative Analysis with Related Carbamates
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